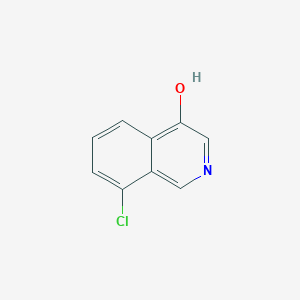

8-Chloroisoquinolin-4-ol

Description

BenchChem offers high-quality 8-Chloroisoquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloroisoquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

8-chloroisoquinolin-4-ol |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H |

InChI Key |

CEUXWTYCUZBTKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

8-Chloroisoquinolin-4-ol: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

This technical guide provides a comprehensive overview of the known chemical properties and structural characteristics of 8-Chloroisoquinolin-4-ol. Due to the limited availability of published experimental data for this specific compound, this document also explores general synthetic approaches and potential biological activities based on related chemical structures.

Chemical Identity and Properties

8-Chloroisoquinolin-4-ol is a halogenated derivative of the isoquinolinol scaffold. While specific experimental data on its physical properties are scarce in publicly accessible literature, its fundamental chemical identifiers have been established.

| Property | Value |

| IUPAC Name | 8-chloroisoquinolin-4-ol |

| CAS Number | 1782793-75-2 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.61 g/mol |

| InChI | 1S/C9H6ClNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H |

| InChI Key | CEUXWTYCUZBTKM-UHFFFAOYSA-N |

| SMILES | c1cc2c(c(c1)Cl)c(cn2)O |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Chemical Structure

The structure of 8-Chloroisoquinolin-4-ol consists of a fused isoquinoline ring system. A chlorine atom is substituted at the 8-position, and a hydroxyl group is located at the 4-position. The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group on the aromatic ring system is expected to influence its chemical reactivity and biological activity.

Potential Synthesis and Reactivity

The reactivity of 8-Chloroisoquinolin-4-ol is predicted to be influenced by the isoquinoline core, the chlorine substituent, and the hydroxyl group. The nitrogen atom in the isoquinoline ring provides a site for protonation and alkylation. The hydroxyl group can undergo O-alkylation, esterification, and other reactions typical of phenols. The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions but may be displaced under more forcing conditions or through metal-catalyzed cross-coupling reactions.

Hypothetical Biological Activity and Signaling Pathway

Isoquinoline alkaloids are a large class of natural products with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The 8-hydroxyquinoline scaffold, in particular, is known for its metal-chelating properties and has been investigated for its therapeutic potential.

Given the structural similarity to other biologically active isoquinolines, it is hypothesized that 8-Chloroisoquinolin-4-ol could exhibit inhibitory activity against various enzymes or receptors. For instance, it could potentially act as a kinase inhibitor, a common mode of action for many small-molecule drugs in oncology.

Below is a conceptual diagram illustrating a hypothetical signaling pathway where 8-Chloroisoquinolin-4-ol could act as an inhibitor of a protein kinase, thereby blocking a downstream signaling cascade.

Caption: Hypothetical kinase inhibition by 8-Chloroisoquinolin-4-ol.

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any specific experimental protocols for the synthesis, purification, or biological evaluation of 8-Chloroisoquinolin-4-ol. Researchers interested in this compound would need to develop and validate their own methodologies based on general procedures for related isoquinoline derivatives.

Conclusion

8-Chloroisoquinolin-4-ol is a chemical entity with a well-defined structure but limited publicly available data regarding its chemical and physical properties, as well as its biological activity. The information presented in this guide is based on the available chemical identifiers and extrapolations from the known chemistry and pharmacology of the broader isoquinoline class of compounds. Further experimental investigation is required to fully characterize this molecule and to explore its potential applications in research and drug development.

Synthetic Approaches to 8-Chloroisoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines plausible synthetic pathways for the preparation of 8-Chloroisoquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a specifically documented synthesis in publicly available literature, this document details a proposed synthetic route based on established chemical principles, primarily the Pomeranz-Fritsch reaction. The guide provides a theoretical framework, including a detailed experimental protocol, a comprehensive list of reagents and their properties, and visualizations of the proposed reaction pathway. This document is intended to serve as a foundational resource for researchers embarking on the synthesis of this and structurally related isoquinoline derivatives.

Introduction

Isoquinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have led to their use as anticancer, antimicrobial, and antiviral agents, among others. The specific substitution pattern of 8-Chloroisoquinolin-4-ol suggests its potential as a scaffold for the development of novel therapeutic agents. This guide proposes a robust synthetic strategy to access this target molecule, thereby facilitating further research into its chemical and biological properties.

Proposed Synthetic Pathway: Modified Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines.[1] It typically involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a substituted benzaldehyde and 2,2-dialkoxyethylamine.[2] For the synthesis of 8-Chloroisoquinolin-4-ol, a modification of this reaction starting from 3-chloroaniline is proposed. This starting material is commercially available and ensures the desired placement of the chlorine atom at the 8-position of the resulting isoquinoline ring.

The proposed pathway involves two key steps:

-

Formation of the Schiff Base Intermediate: Reaction of 3-chloroaniline with a suitable glyoxal derivative.

-

Acid-Catalyzed Cyclization: Intramolecular cyclization of the Schiff base intermediate to form the aromatic 8-chloroisoquinolin-4-ol.

The overall proposed synthetic scheme is depicted below:

Figure 1: Proposed Pomeranz-Fritsch synthesis of 8-Chloroisoquinolin-4-ol.

Detailed Experimental Protocol (Proposed)

This section provides a hypothetical, yet plausible, experimental procedure for the synthesis of 8-Chloroisoquinolin-4-ol based on the modified Pomeranz-Fritsch reaction.

Step 1: Synthesis of N-(2,2-dimethoxyethylidene)-3-chloroaniline (Schiff Base Intermediate)

-

To a solution of 3-chloroaniline (1.0 eq) in toluene (5 mL/mmol of aniline), add glyoxal monodimethyl acetal (1.1 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting aniline), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to yield the crude Schiff base intermediate. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of 8-Chloroisoquinolin-4-ol

-

Carefully add the crude N-(2,2-dimethoxyethylidene)-3-chloroaniline (1.0 eq) to concentrated sulfuric acid (98%) at 0 °C with stirring. The amount of acid should be sufficient to ensure complete dissolution and mixing (e.g., 10 mL/mmol of intermediate).

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 80-100 °C.

-

Maintain the temperature and continue stirring for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate is formed.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 8-Chloroisoquinolin-4-ol.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reagent and Product Properties

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | Starting Material |

| Glyoxal Monodimethyl Acetal | C₄H₈O₃ | 104.10 | Starting Material |

| N-(2,2-dimethoxyethylidene)-3-chloroaniline | C₁₀H₁₂ClNO₂ | 213.66 | Intermediate |

| 8-Chloroisoquinolin-4-ol | C₉H₆ClNO | 179.61 | Final Product |

Table 2: Proposed Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Schiff Base Formation | 3-Chloroaniline, Glyoxal Monodimethyl Acetal | Toluene | Reflux (~111) | 4-6 | 85-95 |

| 2 | Cyclization | N-(2,2-dimethoxyethylidene)-3-chloroaniline | Conc. H₂SO₄ | 80-100 | 2-4 | 40-60 |

Note: Expected yields are estimates based on similar reactions reported in the literature and may vary.

Logical Workflow of the Synthesis

The logical progression of the proposed synthesis is illustrated in the following diagram.

Figure 2: Logical workflow for the proposed synthesis of 8-Chloroisoquinolin-4-ol.

Conclusion

This technical guide provides a detailed, albeit theoretical, pathway for the synthesis of 8-Chloroisoquinolin-4-ol. The proposed modified Pomeranz-Fritsch reaction, starting from 3-chloroaniline, represents a logical and feasible approach to obtaining this target molecule. The provided experimental protocol, data tables, and workflow diagrams are intended to equip researchers with the necessary information to undertake this synthesis. Further optimization of reaction conditions may be required to achieve higher yields and purity. The successful synthesis of 8-Chloroisoquinolin-4-ol will open avenues for the exploration of its potential applications in drug discovery and materials science.

References

Unraveling the Therapeutic Potential of 8-Chloroisoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities. The introduction of halogen and hydroxyl substituents can significantly modulate the biological profile of these molecules. This technical guide explores the potential biological activity and mechanisms of action of 8-Chloroisoquinolin-4-ol by examining the established properties of analogous compounds. Based on this analysis, 8-Chloroisoquinolin-4-ol is predicted to exhibit antimicrobial and cytotoxic properties, potentially through mechanisms involving enzyme inhibition and disruption of cellular integrity. This document provides a foundational resource for researchers initiating studies on this promising, yet under-investigated, compound.

Inferred Biological Activities of Chlorinated Isoquinolinols

The biological activities of quinoline and isoquinoline derivatives are heavily influenced by their substitution patterns. The presence of a chlorine atom can enhance lipophilicity, facilitating membrane permeability, while a hydroxyl group can participate in hydrogen bonding with biological targets.

Antimicrobial and Antifungal Activity

Structurally similar compounds, such as 5-chloro-8-hydroxyquinoline (Cloxyquin), have demonstrated potent antimicrobial activity. Studies have shown that Cloxyquin is effective against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/mL[1]. The proposed mechanism for many 8-hydroxyquinolines involves the chelation of metal ions essential for microbial enzyme function, thereby disrupting cellular processes. Halogenation at various positions of the quinoline ring has been shown to enhance this antimicrobial effect.

Table 1: Illustrative Antimicrobial Activity of a Related Chloro-Hydroxyquinoline

| Compound | Target Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis | 0.125 | 0.25 | [1] |

Cytotoxic and Anticancer Activity

Numerous substituted isoquinoline and quinoline derivatives have been investigated for their potential as anticancer agents. The mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival, such as proteasomes and various kinases, or through the induction of apoptosis. For instance, certain substituted quinolines have been identified as inhibitors of the human proteasome, with IC50 values in the low micromolar range[2]. The planar nature of the isoquinoline ring allows for potential intercalation into DNA, a mechanism employed by some cytotoxic agents.

Table 2: Illustrative Cytotoxic and Enzyme Inhibitory Activities of Related Substituted Quinolines

| Compound Class | Biological Target/Assay | IC50 (µM) | Reference |

| Substituted Quinolines | Proteasome (Chymotrypsin-like activity) | 5.4 - 14.4 | [2] |

| 2-Oxoquinoline-1-acetic acid derivatives | Aldose Reductase | 0.45 - 6.0 | [3] |

| 2-Phenylquinolin-4-amine derivatives | HT-29 cancer cell line | 8.12 - 11.34 | [4] |

Enzyme Inhibition

The isoquinoline scaffold is a versatile platform for designing enzyme inhibitors. A notable example from a related class of compounds is Halofuginone, a halogenated quinazolinone derivative. Halofuginone is a potent inhibitor of prolyl-tRNA synthetase (ProRS), with a Ki of 18.3 nM, which leads to an amino acid starvation response, exhibiting anti-inflammatory, anti-fibrotic, and anti-cancer effects[5][6]. This highlights the potential for chlorinated isoquinolinols to target specific enzymes with high affinity.

Postulated Mechanisms of Action

Based on the activities of related compounds, several mechanisms of action can be postulated for 8-Chloroisoquinolin-4-ol.

Disruption of Microbial Cell Integrity and Metabolism

A likely mechanism for antimicrobial activity is the chelation of metal ions, similar to other 8-hydroxyquinolines. This sequestration of essential metal cofactors would inhibit key metabolic enzymes, leading to microbial growth inhibition.

Caption: Postulated metal chelation-based antimicrobial mechanism.

Inhibition of Eukaryotic Enzymes

For potential cytotoxic effects, 8-Chloroisoquinolin-4-ol could act as an inhibitor of critical cellular enzymes in a manner analogous to other substituted quinolines and isoquinolines.

Caption: A general workflow for identifying and characterizing enzyme inhibitors.

Suggested Experimental Protocols

To elucidate the actual biological activity and mechanism of action of 8-Chloroisoquinolin-4-ol, a systematic experimental approach is necessary.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 8-Chloroisoquinolin-4-ol against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Preparation: Prepare standardized inocula of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Mycobacterium tuberculosis) according to CLSI or EUCAST guidelines.

-

Compound Preparation: Prepare a stock solution of 8-Chloroisoquinolin-4-ol in a suitable solvent (e.g., DMSO) and create serial dilutions in appropriate broth media.

-

Microdilution Assay: In a 96-well microtiter plate, add the microbial inoculum to each well containing the serially diluted compound. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time, atmosphere) for the respective microorganisms.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of 8-Chloroisoquinolin-4-ol on various human cancer cell lines.

Methodology:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and, after adherence, treat with serial dilutions of 8-Chloroisoquinolin-4-ol for a specified duration (e.g., 48 or 72 hours).

-

Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

-

IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50) by plotting a dose-response curve.

Enzyme Inhibition Assays

Objective: To screen 8-Chloroisoquinolin-4-ol for inhibitory activity against a panel of relevant enzymes (e.g., kinases, proteases, tRNA synthetases).

Methodology:

-

Assay Setup: Utilize commercially available enzyme inhibition assay kits or develop in-house assays. These typically involve a specific enzyme, its substrate, and a detection system (e.g., fluorescence, luminescence, absorbance).

-

Inhibition Measurement: Perform the enzymatic reaction in the presence of varying concentrations of 8-Chloroisoquinolin-4-ol.

-

Data Analysis: Measure the enzyme activity at each compound concentration and calculate the percent inhibition. Determine the IC50 value from the dose-response curve.

-

Mechanism of Inhibition Studies: For confirmed hits, conduct further kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Conclusion and Future Directions

While direct experimental data on 8-Chloroisoquinolin-4-ol is currently lacking, the rich pharmacology of the isoquinoline and quinoline scaffolds, particularly with chloro and hydroxyl substitutions, strongly suggests that this compound warrants further investigation. The inferred antimicrobial and cytotoxic activities, potentially mediated by enzyme inhibition or metal chelation, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a roadmap for the systematic evaluation of 8-Chloroisoquinolin-4-ol, which may lead to the discovery of a novel therapeutic agent. Further studies should also focus on its selectivity, toxicity in vivo, and pharmacokinetic properties to fully assess its drug development potential.

References

- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

A comprehensive literature review of 8-Chloroisoquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroisoquinolin-4-ol is a heterocyclic organic compound with the chemical formula C₉H₆ClNO. As a derivative of isoquinoline, a structural isomer of quinoline, it belongs to a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Isoquinoline and its derivatives are known to exhibit a wide range of biological effects, including antitumor, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive literature review of 8-Chloroisoquinolin-4-ol, summarizing its chemical properties, potential synthetic routes, and predicted biological activities based on structurally related compounds. Due to the limited availability of direct research on 8-Chloroisoquinolin-4-ol, this review heavily relies on data from analogous isoquinoline and quinoline derivatives to provide a predictive and comparative analysis for researchers.

Chemical Properties and Data

While specific experimental data for 8-Chloroisoquinolin-4-ol is not widely published, its basic chemical properties can be inferred from its structure and are available from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 1782793-75-2 | |

| Molecular Formula | C₉H₆ClNO | |

| Molecular Weight | 179.60 g/mol | Inferred |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis of Isoquinoline Derivatives

The synthesis of the isoquinoline core can be achieved through several established methods. While a specific protocol for 8-Chloroisoquinolin-4-ol is not documented in the reviewed literature, the following general strategies for isoquinoline synthesis are relevant.

Established Synthetic Routes for the Isoquinoline Scaffold

Several classical methods are employed for the synthesis of the isoquinoline ring system:

-

Pomeranz–Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzaldehyde and an aminoacetaldehyde diethyl acetal to form the isoquinoline core.[4]

-

Bischler–Napieralski Reaction: This method utilizes the cyclodehydration of a β-phenylethylamine derivative to yield a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[5]

-

Pictet–Spengler Reaction: A condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by cyclization, is a key method for producing tetrahydroisoquinolines, which can be subsequently aromatized.[6]

A general workflow for the synthesis of substituted isoquinolines can be visualized as follows:

Potential Synthesis of 8-Chloroisoquinolin-4-ol

A plausible synthetic approach for 8-Chloroisoquinolin-4-ol could involve the use of a starting material already containing the 8-chloro substitution, such as 2-chloro-6-methylaniline. The synthesis of 8-substituted quinolines has been a subject of research, and similar strategies could be adapted for isoquinolines.[7] The introduction of the 4-hydroxyl group could potentially be achieved through oxidation of a suitable precursor or by using a starting material that leads to its formation during cyclization.

Predicted Biological Activity

The biological activities of isoquinoline and quinoline derivatives are vast and well-documented.[2][3] Based on the activities of structurally similar compounds, 8-Chloroisoquinolin-4-ol is predicted to have potential applications in several therapeutic areas.

Antimicrobial Activity

Halogenated 8-hydroxyquinolines are known to possess significant antimicrobial and antifungal activities.[8] For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent activity against Mycobacterium tuberculosis. The presence of a chlorine atom at the 8-position and a hydroxyl group at the 4-position of the isoquinoline core suggests that 8-Chloroisoquinolin-4-ol could exhibit similar antimicrobial properties.

The proposed mechanism of action for some halogenated hydroxyquinolines involves the chelation of metal ions that are essential for microbial enzyme function.[9]

Anticancer Activity

Numerous isoquinoline alkaloids and their synthetic derivatives have demonstrated efficacy against various cancer cell lines.[10] These compounds can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[10] The cytotoxic activity of some quinoline derivatives has also been investigated, showing promising results.[11]

Potential Signaling Pathways

Isoquinoline derivatives have been shown to modulate several critical cellular signaling pathways implicated in cancer and other diseases.[10]

MAPK, NFκB, and PI3K Pathways

Research on various isoquinoline compounds has indicated their ability to inhibit pro-survival signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NFκB), and Phosphoinositide 3-kinase (PI3K) pathways.[10][12][13] These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival. The inhibition of these pathways by isoquinoline derivatives represents a key mechanism for their anticancer effects.

Experimental Protocols

Due to the lack of specific studies on 8-Chloroisoquinolin-4-ol, detailed experimental protocols for this compound are not available. However, researchers can refer to established methodologies for the analysis of related isoquinoline and quinoline derivatives.

General Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of synthesized isoquinoline derivatives.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): Employed for the purification and purity assessment of the synthesized compound.[11]

In Vitro Biological Assays

-

Antimicrobial Susceptibility Testing:

-

Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

-

Agar Disk Diffusion Assay: A qualitative method to assess antimicrobial activity.

-

-

Cytotoxicity Assays:

-

MTT Assay: To evaluate the effect of the compound on the viability of cancer cell lines.[11]

-

Trypan Blue Exclusion Assay: To determine the number of viable cells after treatment.

-

-

Western Blotting: To investigate the effect of the compound on the protein expression levels in key signaling pathways (e.g., MAPK, NFκB, PI3K).

-

Flow Cytometry: To analyze the cell cycle distribution and quantify apoptosis in treated cells.

A generalized workflow for the synthesis and biological evaluation of a novel isoquinoline derivative is presented below:

Conclusion

While direct experimental data on 8-Chloroisoquinolin-4-ol is currently limited, a comprehensive review of the literature on related isoquinoline and quinoline derivatives provides a strong foundation for predicting its chemical and biological properties. The established synthetic routes for the isoquinoline scaffold, coupled with the known pharmacological activities of halogenated and hydroxylated analogs, suggest that 8-Chloroisoquinolin-4-ol holds promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential. This technical guide serves as a valuable resource for researchers embarking on the study of 8-Chloroisoquinolin-4-ol and other substituted isoquinolines.

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

8-Chloroisoquinolin-4-ol: An Obscure Compound within a Prominent Chemical Class

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroisoquinolin-4-ol is a chemical compound identified by the CAS number 1782793-75-2. Despite its well-defined structure, a thorough review of scientific literature and patent databases reveals a significant lack of specific information regarding its discovery, history, detailed synthetic protocols, and biological activity. This guide, therefore, aims to provide a comprehensive overview of the broader class of isoquinoline and quinoline compounds to which 8-Chloroisoquinolin-4-ol belongs. By examining the established synthesis methodologies and diverse biological roles of structurally related molecules, we can infer potential characteristics and areas of investigation for this sparsely documented compound. This report summarizes general synthetic strategies for the isoquinoline scaffold, highlights the known biological significance of related chloro- and hydroxy-substituted heterocyclic compounds, and provides a framework for potential future research into 8-Chloroisoquinolin-4-ol.

Introduction to 8-Chloroisoquinolin-4-ol

8-Chloroisoquinolin-4-ol is a heterocyclic organic compound with the linear formula C₉H₆ClNO. While its existence is confirmed through its listing by various chemical suppliers, there is a notable absence of dedicated research articles or patents detailing its synthesis or characterization. The isoquinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a prominent scaffold in medicinal chemistry and natural products.[1] Isoquinoline and its derivatives are found in a variety of plant alkaloids, such as papaverine, and have been leveraged for the development of drugs with diverse therapeutic applications, including anesthetics and antihypertensives.[2] The specific substitution pattern of 8-Chloroisoquinolin-4-ol, featuring a chlorine atom at the 8-position and a hydroxyl group at the 4-position, suggests potential for unique chemical and biological properties.

General Methodologies for Isoquinoline Synthesis

The synthesis of the isoquinoline ring system is well-established in organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives. While a specific protocol for 8-Chloroisoquinolin-4-ol is not available, the following methods represent the foundational strategies for constructing the isoquinoline core and could likely be adapted for its synthesis.

Table 1: Prominent Synthetic Routes to Isoquinolines

| Synthesis Method | Starting Materials | Key Transformation(s) | Resulting Structure |

| Bischler-Napieralski Synthesis | β-Phenylethylamine and an acyl chloride/anhydride | Acylation followed by acid-catalyzed cyclodehydration and subsequent dehydrogenation.[2][3] | 1-Substituted Isoquinoline |

| Pictet-Spengler Synthesis | Phenethylamine and an aldehyde | Formation of an imine followed by acid-catalyzed cyclization.[2][3] | 1,2,3,4-Tetrahydroisoquinoline |

| Pomeranz-Fritsch Reaction | Benzaldehyde and an aminoacetaldehyde diethyl acetal | Formation of an imine followed by acid-catalyzed cyclization.[3][4] | Unsubstituted or Substituted Isoquinoline |

| Pictet-Gams Synthesis | β-Hydroxy-β-phenylethylamine | Acid-catalyzed cyclization with dehydration.[2][3] | Isoquinoline |

These classical methods, along with more modern transition-metal-catalyzed approaches, offer a toolbox for accessing a diverse range of isoquinoline derivatives. The choice of synthesis would depend on the desired substitution pattern and the availability of starting materials.

Caption: Generalized workflow for the synthesis of substituted isoquinolines.

Potential Biological Significance of the Isoquinoline and Quinoline Scaffolds

Although no biological data exists for 8-Chloroisoquinolin-4-ol, the broader families of isoquinolines and the structurally related quinolines are rich in biologically active compounds.

-

Antimicrobial and Antiviral Activity: Numerous quinoline derivatives have been investigated for their therapeutic potential. For instance, certain 4-aminoquinoline derivatives have shown activity against influenza viruses.[5] The 8-hydroxyquinoline scaffold is also a well-known pharmacophore with a range of biological activities.[6]

-

Anticancer Properties: Derivatives of 8-hydroxyquinoline have been synthesized and evaluated as potential antitumor agents, with some compounds showing cytotoxicity against human carcinoma cell lines.[7]

-

Antimalarial Activity: The 8-aminoquinoline class of compounds has been a cornerstone of antimalarial therapy, particularly for the eradication of latent malaria.[8][9]

The presence of a chlorine atom and a hydroxyl group on the isoquinoline ring of 8-Chloroisoquinolin-4-ol suggests that it could be a candidate for biological screening in these and other therapeutic areas.

Caption: Potential therapeutic applications of the isoquinoline/quinoline core structure.

Conclusion and Future Directions

8-Chloroisoquinolin-4-ol remains a poorly characterized molecule within the scientifically significant class of isoquinolines. While direct information is scarce, the established synthetic routes to the isoquinoline core provide a clear path for its preparation and future study. The known biological activities of structurally related chloro- and hydroxy-substituted quinolines and isoquinolines suggest that 8-Chloroisoquinolin-4-ol could be a valuable candidate for biological screening. Future research should focus on developing a reliable synthetic protocol for this compound, followed by a thorough characterization of its physicochemical properties and a broad evaluation of its biological activity. Such studies would finally shed light on the potential of this currently obscure compound.

References

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. Isoquinoline synthesis [quimicaorganica.org]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 7. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 8-Aminoquinoline Therapy for Latent Malaria [ouci.dntb.gov.ua]

The Synthesis of 8-Chloroisoquinolin-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

8-Chloroisoquinolin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active quinoline and isoquinoline scaffolds. The synthesis of substituted 4-hydroxyisoquinolines and their quinoline analogs often employs classical cyclization strategies. Among these, the Gould-Jacobs reaction stands out as a robust and versatile method for the preparation of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2] This reaction proceeds through a series of steps: condensation, thermal cyclization, saponification, and decarboxylation to yield the 4-hydroxyquinoline core.[2][3]

This guide proposes a synthetic strategy for 8-Chloroisoquinolin-4-ol based on the application of the Gould-Jacobs reaction to 3-chloroaniline. While a direct adaptation of this reaction would yield the corresponding 7-chloro-4-hydroxyquinoline, the principles can be logically extended to the synthesis of the isoquinoline analog. This document provides detailed, albeit theoretical, experimental protocols to serve as a starting point for the synthesis of this important class of molecules.

Proposed Synthetic Pathway for 8-Chloroisoquinolin-4-ol

The proposed synthesis of 8-Chloroisoquinolin-4-ol is analogous to the Gould-Jacobs synthesis of 4-hydroxyquinolines. The overall workflow can be visualized as a four-step process starting from 3-chloroaniline.

Caption: Proposed Gould-Jacobs reaction pathway for the synthesis of 7-chloro-4-hydroxyquinoline.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((3-chlorophenylamino)methylene)malonate

Reaction:

Procedure:

A mixture of 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 110-120 °C for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The ethanol formed during the reaction is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |

| 3-Chloroaniline | 127.57 | 1.0 | - |

| Diethyl Ethoxymethylenemalonate | 216.23 | 1.1 | - |

| Diethyl 2-((3-chlorophenylamino)methylene)malonate | 297.73 | - | Calculated based on starting material |

Step 2: Thermal Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

Reaction:

Procedure:

The crude diethyl 2-((3-chlorophenylamino)methylene)malonate is added to a high-boiling point solvent such as diphenyl ether or Dowtherm A. The mixture is heated to 240-260 °C for 30-60 minutes.[4] The reaction progress is monitored by TLC. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent, and dried.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| Diethyl 2-((3-chlorophenylamino)methylene)malonate | 297.73 | - |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 251.67 | Calculated based on starting material |

Step 3: Saponification to 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

Reaction:

Procedure:

The ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (10-20%). The mixture is heated to reflux for 2-4 hours until a clear solution is obtained.[5] The reaction is cooled, and the pH is adjusted to acidic (pH 2-3) with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 251.67 | - |

| 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | 223.61 | Calculated based on starting material |

Step 4: Decarboxylation to 7-Chloro-4-hydroxyquinoline

Reaction:

Procedure:

The 7-chloro-4-hydroxyquinoline-3-carboxylic acid is heated in a high-boiling point solvent like diphenyl ether or Dowtherm A at 250-270 °C until the evolution of carbon dioxide ceases.[2] The reaction mixture is then cooled, and the product is precipitated by the addition of a non-polar solvent. The solid is collected by filtration, washed, and can be further purified by recrystallization.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |

| 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | 223.61 | - |

| 7-Chloro-4-hydroxyquinoline | 179.60 | Calculated based on starting material |

Alternative Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gould-Jacobs reaction.[6]

Caption: Workflow for microwave-assisted Gould-Jacobs synthesis.

Procedure:

A mixture of the aniline derivative (e.g., 3-chloroaniline) and diethyl ethoxymethylenemalonate is subjected to microwave irradiation in a dedicated microwave reactor. The reaction can be performed neat or in a high-boiling polar solvent. Typical conditions involve heating to 250-300 °C for 5-15 minutes.[4] This one-pot method can directly yield the ethyl 4-hydroxyquinoline-3-carboxylate, which can then be saponified and decarboxylated as described above.

Conclusion

This technical guide has outlined a robust and plausible synthetic strategy for the preparation of 8-Chloroisoquinolin-4-ol derivatives, based on the well-established Gould-Jacobs reaction. The provided experimental protocols, while based on analogous transformations, offer a solid foundation for researchers to develop a specific and optimized synthesis for the target compound and its derivatives. The inclusion of a microwave-assisted alternative provides a modern, efficient approach to this classical transformation. Further experimental validation is required to determine the precise optimal conditions and yields for the synthesis of 8-Chloroisoquinolin-4-ol.

References

Technical Guide: 8-Chloroisoquinolin-4-ol (CAS No. 1782793-75-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroisoquinolin-4-ol is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and their diverse pharmacological activities. The introduction of a chlorine atom and a hydroxyl group at specific positions on the isoquinoline scaffold can significantly modulate the molecule's physicochemical properties and biological activity, making 8-Chloroisoquinolin-4-ol a compound of interest for further investigation in drug discovery and materials science. This document provides a comprehensive overview of the available technical information for 8-Chloroisoquinolin-4-ol.

Chemical Identification and Properties

A precise identification of chemical compounds is critical for research and development. The Chemical Abstracts Service (CAS) number for 8-Chloroisoquinolin-4-ol is 1782793-75-2.

Table 1: Chemical Identifiers and Properties of 8-Chloroisoquinolin-4-ol and Related Isomers

| Property | 8-Chloroisoquinolin-4-ol | 8-Chloroquinolin-4-ol | 1-Chloroisoquinolin-4-ol | 4-Chloroisoquinoline |

| CAS Number | 1782793-75-2 | 57797-97-4[1][2] | 3336-43-4[3] | 1532-91-8[4][5] |

| Molecular Formula | C₉H₆ClNO | C₉H₆ClNO[1][2] | C₉H₆ClNO[3] | C₉H₆ClN[4] |

| Molecular Weight | 179.60 g/mol | 179.6030 g/mol [1] | 179.6030 g/mol [3] | 163.60 g/mol [5] |

| Appearance | Not specified | Solid[1] | Solid[3] | Light yellow to brown solid (<27.5°C), Liquid (>29.5°C)[5] |

| Melting Point | Not specified | Not specified | Not specified | 27.5-29.5 °C[5] |

| Boiling Point | Not specified | Not specified | Not specified | 130-132 °C (at 9 Torr)[5] |

| Purity | Not specified | 95%[1] | 97%[3] | Not specified |

| InChI Key | Not specified | SUZPLFOSYVTCLE-UHFFFAOYSA-N[1] | JEVLGPVFFYUBRI-UHFFFAOYSA-N[3] | LBEQEEIDWHKVAR-UHFFFAOYSA-N[5] |

Note: Data for 8-Chloroisoquinolin-4-ol is limited. Properties of related isomers are provided for comparative purposes.

Potential Synthesis Strategies

A representative synthetic workflow for a related compound, 4-aminoisoquinoline-8-methyl formate, involves a multi-step process starting from 8-bromoisoquinoline. This includes a carbonylation reaction, followed by bromination, and then a Buchwald-Hartwig amination, and finally deprotection.[6] Such strategies highlight the modular nature of isoquinoline synthesis, allowing for the introduction of various substituents.

For the synthesis of hydroxyquinolines, a common strategy involves the chlorination of a hydroxyquinoline precursor. For instance, the synthesis of 4-amino and 4-thioalkyl-8-hydroxyquinolines starts with the chlorination of 4-hydroxy-8-tosyloxyquinoline using phosphorus oxychloride.[7] This chlorinated intermediate then undergoes nucleophilic substitution with various amines or thiols.[7]

Diagram 1: Generalized Synthetic Pathway for Substituted Isoquinolines

Caption: A generalized workflow for the synthesis of 8-Chloroisoquinolin-4-ol.

Potential Biological and Pharmacological Activity

The biological activities of 8-Chloroisoquinolin-4-ol have not been extensively reported. However, the isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological effects.

Derivatives of the closely related 8-hydroxyquinoline are known to possess antimicrobial, antifungal, and antitumor activities.[8][9] For example, certain 8-hydroxyquinoline derivatives have shown potent activity against various bacterial and fungal strains.[8] Furthermore, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against several human cancer cell lines and in vivo antitumor activity in a xenograft model.[9]

The 4-aminoquinoline scaffold, famously represented by chloroquine and hydroxychloroquine, has a long history of use as an antimalarial agent and has also been investigated for its potential in treating other diseases.[10] The introduction of a chlorine atom can significantly influence the electronic and lipophilic properties of a molecule, potentially enhancing its membrane permeability and interaction with biological targets.

Given these precedents, 8-Chloroisoquinolin-4-ol could plausibly exhibit a range of biological activities. Experimental screening against various biological targets would be necessary to elucidate its specific pharmacological profile.

Diagram 2: Potential Areas of Biological Investigation

Caption: Potential avenues for biological screening of 8-Chloroisoquinolin-4-ol.

Experimental Protocols (Hypothetical)

Due to the lack of specific published experimental data for 8-Chloroisoquinolin-4-ol, the following protocols are hypothetical and based on general methodologies for similar compounds. Researchers should adapt these protocols based on the specific properties of the compound and laboratory safety guidelines.

General Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Stock Solution: Prepare a stock solution of 8-Chloroisoquinolin-4-ol in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Bacterial Culture: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight at 37°C.

-

Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in broth to achieve a range of concentrations.

-

Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

General Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a human cancer cell line (e.g., HeLa, A549) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 8-Chloroisoquinolin-4-ol in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Conclusion

8-Chloroisoquinolin-4-ol is a chemical entity with potential for further exploration in various scientific disciplines. While specific data on its synthesis and biological activity are currently limited, its structural similarity to well-studied isoquinoline and quinoline derivatives suggests that it may possess interesting pharmacological properties. The information and hypothetical protocols provided in this guide serve as a starting point for researchers interested in investigating this compound. Further experimental work is necessary to fully characterize its chemical and biological profile.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 8-Chloroquinolin-4-ol | CAS 57797-97-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 4-Chloroisoquinoline CAS#: 1532-91-8 [m.chemicalbook.com]

- 6. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 8-Chloroisoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroisoquinolin-4-ol is a synthetic heterocyclic compound belonging to the isoquinoline class. While direct experimental data for this specific molecule is limited in publicly available literature, the isoquinoline and closely related quinoline scaffolds are well-established pharmacophores known to interact with a range of biologically significant targets. This technical guide consolidates available information on the potential therapeutic targets of 8-Chloroisoquinolin-4-ol by examining the structure-activity relationships (SAR) of analogous compounds. The primary putative targets identified are DNA Methyltransferases (DNMTs) and Epidermal Growth Factor Receptor (EGFR) kinase, both of which are critical in cancer pathogenesis. This document provides a comprehensive overview of these targets, quantitative data from related inhibitors, detailed experimental protocols for assessing target engagement, and visual representations of relevant signaling pathways and workflows.

Introduction to Isoquinoline Derivatives in Drug Discovery

Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] This scaffold is present in numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The structural rigidity and the presence of a nitrogen atom capable of forming hydrogen bonds make the isoquinoline nucleus an attractive starting point for the design of targeted therapeutic agents.

Primary Potential Therapeutic Targets

Based on the activities of structurally similar compounds, the two most probable high-value therapeutic targets for 8-Chloroisoquinolin-4-ol are DNA Methyltransferases (DNMTs) and Epidermal Growth Factor Receptor (EGFR).

DNA Methyltransferases (DNMTs)

DNA methylation is a crucial epigenetic modification where a methyl group is added to the cytosine base of DNA, predominantly in the context of CpG dinucleotides. This process is catalyzed by DNMTs and is essential for gene silencing and the maintenance of genomic stability. In cancer, aberrant hypermethylation of tumor suppressor gene promoters is a common event, leading to their inactivation.[1] Inhibition of DNMTs can lead to the re-expression of these silenced genes, providing a therapeutic avenue for cancer treatment. Several quinoline-based compounds have been identified as potent DNMT inhibitors.[1][2]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of many cancers, including non-small-cell lung cancer and colorectal cancer.[3] The quinoline and isoquinoline scaffolds are core components of several clinically approved EGFR tyrosine kinase inhibitors (TKIs).[3][4]

Quantitative Data for Analogous Inhibitors

Table 1: Inhibitory Activity of Quinoline and Isoquinoline Analogs against DNA Methyltransferases (DNMTs)

| Compound/Analog Name | Target | Assay Type | IC50 (µM) | Reference |

| SGI-1027 (a 4-aminoquinoline) | DNMT1 | Enzymatic | 10 | [1] |

| Analog 5 (a 4-aminoquinoline) | DNMT1 | Enzymatic | 5.7 | [1] |

| Analog 31 (a 4-aminoquinoline) | DNMT1 | Enzymatic | 15 | [1] |

| SGI-1027 | DNMT3A (catalytic domain) | Enzymatic | 0.8 | [1] |

| Analog 5 | DNMT3A (catalytic domain) | Enzymatic | 0.7 | [1] |

| Analog 31 | DNMT3A (catalytic domain) | Enzymatic | 0.9 | [1] |

Table 2: Inhibitory Activity of Quinoline and Isoquinoline Analogs against Epidermal Growth Factor Receptor (EGFR)

| Compound/Analog Name | Target | Assay Type | IC50 (nM) | Reference |

| Gefitinib (a quinazoline) | EGFR | Kinase Assay | 38.9 | [3] |

| Erlotinib (a quinazoline) | EGFR | Kinase Assay | ~20 | [5] |

| Lapatinib (a quinazoline) | EGFR | Kinase Assay | - | |

| Isoquinoline derivative 9a | HER2 (related to EGFR) | Kinase Assay | Good Activity | |

| Isoquinoline derivative 9b | HER2 (related to EGFR) | Kinase Assay | Good Activity | |

| Isoquinoline derivative 11c | SKBR3 cells (HER2 overexpressing) | Cell-based | - | |

| Isoquinoline derivative 14a | SKBR3 cells (HER2 overexpressing) | Cell-based | 103 |

Signaling Pathways

The potential therapeutic effects of 8-Chloroisoquinolin-4-ol are mediated through its interaction with key signaling pathways.

DNA Methylation and Gene Silencing Pathway

EGFR Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory activity of 8-Chloroisoquinolin-4-ol against its putative targets.

DNMT1 Inhibition Assay (Radiometric)

This protocol is adapted from methods used for characterizing quinoline-based DNMT inhibitors.[1]

Objective: To determine the in vitro inhibitory activity of 8-Chloroisoquinolin-4-ol on human DNMT1.

Materials:

-

Recombinant human DNMT1 enzyme

-

Biotinylated hairpin DNA substrate with a CpG site

-

[³H]-S-adenosyl-L-methionine (SAM)

-

8-Chloroisoquinolin-4-ol (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of 8-Chloroisoquinolin-4-ol in assay buffer.

-

In a microplate, combine the DNMT1 enzyme, biotinylated DNA substrate, and the test compound or vehicle (DMSO).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding a solution of unlabeled SAM and guanidine hydrochloride.

-

Add streptavidin-coated SPA beads to the wells.

-

Incubate for 30 minutes at room temperature to allow the biotinylated DNA to bind to the beads.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

EGFR Kinase Inhibition Assay (Luminescent)

This protocol is based on commercially available kinase assay platforms.

Objective: To determine the in vitro inhibitory activity of 8-Chloroisoquinolin-4-ol on EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

8-Chloroisoquinolin-4-ol (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Prepare serial dilutions of 8-Chloroisoquinolin-4-ol in kinase assay buffer.

-

In a white-walled microplate, add the EGFR kinase, peptide substrate, and the test compound or vehicle (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for 1 hour.

-

Add the ADP-Glo™ Reagent to deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

Objective: To assess the ability of 8-Chloroisoquinolin-4-ol to inhibit EGFR phosphorylation in a cellular context.

Materials:

-

A431 human epidermoid carcinoma cells (high EGFR expression)

-

Cell culture medium and supplements

-

Epidermal Growth Factor (EGF)

-

8-Chloroisoquinolin-4-ol (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A431 cells in a multi-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of 8-Chloroisoquinolin-4-ol for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-EGFR antibody to normalize for protein loading.

-

Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Conclusion

While further direct experimental validation is required, the analysis of structurally related compounds strongly suggests that 8-Chloroisoquinolin-4-ol holds promise as an inhibitor of DNA Methyltransferases and/or Epidermal Growth Factor Receptor. The provided data on analogous compounds, along with detailed experimental protocols, offer a robust framework for initiating the characterization of this molecule's therapeutic potential. The exploration of isoquinoline derivatives as targeted therapies, particularly in oncology, remains a vibrant and promising area of research.

References

- 1. New Insights on the Mechanism of Quinoline-based DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNMT inhibitors – Cancer Epigenetics Society [ces.b2sg.org]

- 3. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Prediction of 8-Chloroisoquinolin-4-ol Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroisoquinolin-4-ol is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As a derivative of isoquinoline, a scaffold known for a wide range of pharmacological activities, this molecule warrants investigation into its physicochemical and pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the predicted properties of 8-Chloroisoquinolin-4-ol using in silico methodologies. The data presented herein is generated based on established computational models and serves as a foundational resource for further research and development.

Molecular Structure:

-

IUPAC Name: 8-chloroisoquinolin-4-ol

-

CAS Number: 1782793-75-2

-

Canonical SMILES: C1=CC=C2C(=C1)C(=CN=C2Cl)O

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its solubility, permeability, and ultimately, its bioavailability. The following table summarizes the predicted physicochemical properties of 8-Chloroisoquinolin-4-ol. These values are calculated based on its chemical structure using established computational algorithms.

| Property | Predicted Value | Methodology |

| Molecular Weight | 179.6 g/mol | Calculation from molecular formula |

| Molecular Formula | C₉H₆ClNO | Elemental composition |

| LogP (octanol-water partition coefficient) | 2.5 | Atom-based and fragment-based methods |

| Water Solubility (LogS) | -3.0 | Quantitative Structure-Activity Relationship (QSAR) models |

| pKa (acidic) | 7.5 | Substructure-based prediction |

| pKa (basic) | 2.0 | Substructure-based prediction |

| Topological Polar Surface Area (TPSA) | 45.5 Ų | Fragment-based calculation |

| Number of Rotatable Bonds | 0 | Molecular graph analysis |

| Hydrogen Bond Donors | 1 | Molecular graph analysis |

| Hydrogen Bond Acceptors | 2 | Molecular graph analysis |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

ADMET properties are crucial for assessing the drug-likeness of a compound. In silico ADMET prediction provides an early indication of a molecule's potential pharmacokinetic and safety profile, helping to guide lead optimization and reduce late-stage attrition in drug development.[3][4][5]

Absorption

| Parameter | Prediction | Methodology |

| Human Intestinal Absorption | High | QSAR models based on molecular descriptors |

| Caco-2 Permeability | Moderate | Machine learning models trained on experimental data |

| P-glycoprotein Substrate | No | Classification models based on molecular fingerprints |

| P-glycoprotein Inhibitor | No | Classification models based on molecular fingerprints |

Distribution

| Parameter | Prediction | Methodology |

| Blood-Brain Barrier (BBB) Permeability | Low | QSAR models incorporating LogP and TPSA |

| Plasma Protein Binding | High | Machine learning models based on physicochemical properties |

| Volume of Distribution (VDss) | Low | Regression models based on LogP and pKa |

Metabolism

| Parameter | Prediction | Methodology |

| CYP450 2D6 Substrate | No | Substrate specificity models based on 3D pharmacophores |

| CYP450 3A4 Substrate | Yes | Substrate specificity models based on 3D pharmacophores |

| CYP450 2D6 Inhibitor | No | QSAR classification models |

| CYP450 3A4 Inhibitor | Yes | QSAR classification models |

Excretion

| Parameter | Prediction | Methodology |

| Total Clearance | Low | Models integrating plasma protein binding and metabolism predictions |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Classification models based on structural alerts |

Toxicity

| Parameter | Prediction | Methodology |

| hERG Inhibition | Low risk | QSAR models and structural alerts |

| Hepatotoxicity (DILI) | Low risk | Classification models based on structural fragments and physicochemical properties |

| Ames Mutagenicity | Low risk | Structural alert-based and machine learning models |

| Skin Sensitization | Low risk | QSAR models based on reactivity and skin penetration |

Methodologies for In Silico Prediction

The predictions presented in this guide are based on a variety of computational methods. Below are detailed overviews of the key experimental (in silico) protocols.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific property.[6][7][8]

Protocol for QSAR Model Development:

-

Data Collection and Curation: A dataset of molecules with known experimental values for the property of interest (e.g., water solubility, hERG inhibition) is compiled. The chemical structures are standardized, and any inconsistencies in the data are addressed.

-

Molecular Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

-

Feature Selection: Statistical methods are employed to select a subset of the most relevant descriptors that have the strongest correlation with the property being modeled. This step is crucial to avoid overfitting and to build a robust model.

-

Model Building: A mathematical model is constructed using machine learning algorithms such as multiple linear regression, partial least squares, support vector machines, or random forests. The model is trained on a subset of the data (the training set).

-

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., cross-validation) and external validation with an independent set of molecules (the test set) that were not used in model training.[9][10]

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body based on physiological and physicochemical parameters.[11][12][13][14][15]

Protocol for PBPK Model Building:

-

Model Structure Definition: A whole-body PBPK model is constructed, consisting of compartments representing major organs and tissues (e.g., gut, liver, kidney, brain, adipose). These compartments are interconnected by the circulatory system.

-

Physiological Parameterization: The model is populated with physiological parameters for the species of interest (e.g., human), including organ volumes, blood flow rates, and tissue composition.

-

Compound-Specific Data Input: Physicochemical properties of the drug, such as LogP, pKa, and solubility, are incorporated into the model. In vitro data on metabolism (e.g., intrinsic clearance) and transport are also included.

-

Model Simulation and Refinement: The model is used to simulate the concentration-time profiles of the drug in different tissues. The model parameters are refined by comparing the simulation results with available in vivo pharmacokinetic data.

-

Prediction and Extrapolation: Once validated, the PBPK model can be used to predict drug disposition in different populations (e.g., pediatric, renally impaired), assess drug-drug interactions, and inform dosing strategies.

Potential Biological Activity and Signaling Pathways

Isoquinoline and its derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.[16][17] Many of these effects are attributed to the modulation of key signaling pathways involved in cell growth, proliferation, and survival. As a derivative of isoquinoline, 8-Chloroisoquinolin-4-ol may potentially interact with similar targets.

One of the key pathways often implicated in the action of isoquinoline-based compounds is the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Conclusion

This technical guide provides a comprehensive in silico assessment of the physicochemical and ADMET properties of 8-Chloroisoquinolin-4-ol. The predicted data suggests that this compound possesses favorable drug-like properties, including good intestinal absorption and a potentially low risk for several key toxicities. However, it is important to note that these are computational predictions and require experimental validation. The methodologies and workflows outlined in this document provide a framework for the continued investigation of 8-Chloroisoquinolin-4-ol and other novel chemical entities in the drug discovery pipeline. Further in vitro and in vivo studies are warranted to confirm these in silico findings and to fully elucidate the pharmacological potential of this compound.

References

- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Computational tools for ADMET [crdd.osdd.net]

- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADMET Prediction | Rowan [rowansci.com]

- 6. neovarsity.org [neovarsity.org]

- 7. neovarsity.org [neovarsity.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery [frontiersin.org]

- 11. What is physiologically based pharmacokinetic (PBPK) modeling? [synapse.patsnap.com]

- 12. What is the introduction of PBPK modeling? [synapse.patsnap.com]

- 13. google.com [google.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Experimental protocols for using 8-Chloroisoquinolin-4-ol in vitro

A comprehensive review of available scientific literature reveals a significant lack of published data regarding the in vitro experimental use of 8-Chloroisoquinolin-4-ol. While the chemical structure is defined and the compound is commercially available, there is no readily accessible information detailing its biological activity, mechanism of action, or established protocols for its use in laboratory research.

Extensive searches for in vitro studies, quantitative data (such as IC50 or EC50 values), and experimental protocols specifically for 8-Chloroisoquinolin-4-ol did not yield any relevant scientific publications. The available information is limited to its chemical identity (CAS Number: 1782793-75-2) and basic properties.

Research has been conducted on structurally related compounds, such as isoquinoline alkaloids and substituted quinolines, which have shown a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. However, this information is not directly applicable to 8-Chloroisoquinolin-4-ol, as small changes in chemical structure can lead to significant differences in biological function.

Therefore, this document cannot provide detailed application notes, experimental protocols, or quantitative data for 8-Chloroisoquinolin-4-ol due to the absence of this information in the current scientific literature.

General Workflow for Characterizing a Novel Compound In Vitro

For researchers interested in investigating the biological effects of a novel or uncharacterized compound like 8-Chloroisoquinolin-4-ol, a general workflow can be followed. This typically involves a series of tiered experiments to first determine cytotoxicity and then to explore potential mechanisms of action.

Caption: A generalized workflow for the in vitro characterization of a novel chemical compound.

Hypothetical Signaling Pathway Investigation

Should initial screening reveal that 8-Chloroisoquinolin-4-ol impacts cell viability, a next step could be to investigate its effect on common signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Caption: A hypothetical signaling pathway that could be investigated for modulation by 8-Chloroisoquinolin-4-ol.

It is strongly recommended that researchers consult primary literature for validated protocols on related compounds to design an appropriate experimental plan for 8-Chloroisoquinolin-4-ol. Any investigation into the biological activity of this compound would be novel and would require extensive validation.

Application Notes and Protocols for Chloro-Substituted Quinolines in Cellular Assays

Disclaimer: Extensive research did not yield specific data on the application of 8-Chloroisoquinolin-4-ol in cellular assays. The following application notes and protocols are based on published data for structurally related chloro-substituted quinoline and isoquinoline derivatives with demonstrated activity in cellular contexts, particularly in cancer cell lines. This information is intended to serve as a comprehensive example and a guide for researchers interested in evaluating compounds with similar scaffolds.

Introduction

Chloro-substituted quinoline and isoquinoline cores are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. These compounds can influence various cellular processes, and their application in cell-based assays is crucial for elucidating their mechanism of action and therapeutic potential. This document provides an overview of the application of these compounds in cellular assays, with a focus on their antiproliferative and pro-apoptotic effects.

Derivatives of 4-aminoquinoline have been shown to possess growth inhibitory properties in the micromolar range against various cancer cell lines.[1] For instance, certain hybrid compounds have demonstrated substantial activity against breast cancer cell lines, suggesting that a hybrid pharmacophore approach can enhance tumor specificity.[1] These findings underscore the importance of cellular assays in screening and characterizing novel anticancer agents based on the quinoline scaffold.

Data Presentation: Antiproliferative Activity of Representative Chloro-Substituted Quinolines

The following table summarizes the 50% growth inhibition (GI50) values for representative chloro-substituted quinoline derivatives in various human cancer cell lines. This data is compiled from studies investigating the anticancer effects of these compounds.[1][2]

| Compound Class | Cell Line | Cell Type | GI50 (µM) |